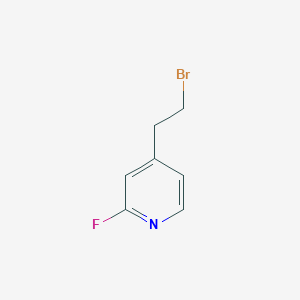
4-(2-Bromoethyl)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a fluoropyridine ring. The unique combination of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding ethyl derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyridines.
Scientific Research Applications
4-(2-Bromoethyl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)-1,2,3-triazole: Another halogenated compound with similar reactivity but different biological activity.
2-Bromoethyl acrylate: Shares the bromoethyl group but has different applications in polymer chemistry.
4-(2-Bromoethyl)phenol: Similar structure but with different functional groups and reactivity.
Uniqueness
4-(2-Bromoethyl)-2-fluoropyridine is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its applications in medicinal chemistry and material science further highlight its importance and uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3H2 |
InChI Key |
NFBMHWQTAXDUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
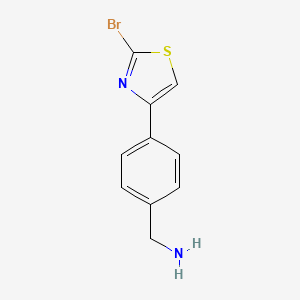

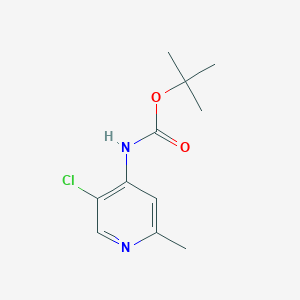
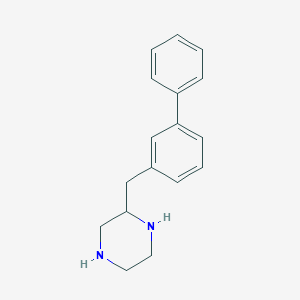
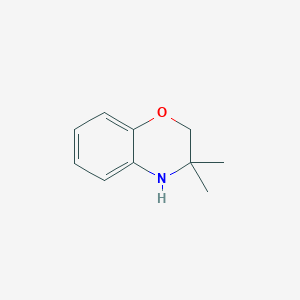
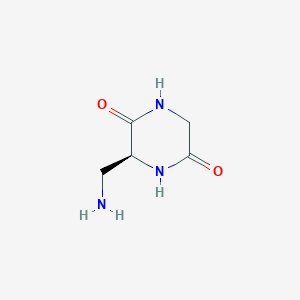

![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)

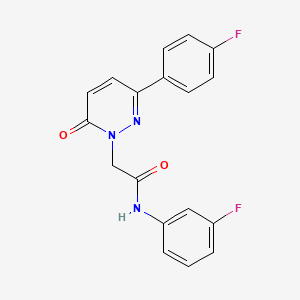

![5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one](/img/structure/B14866089.png)
![5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-D]azepine](/img/structure/B14866093.png)
